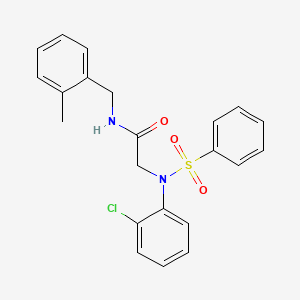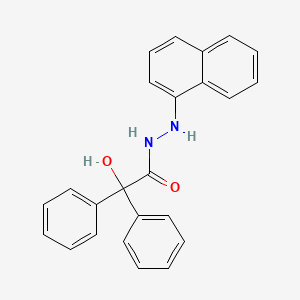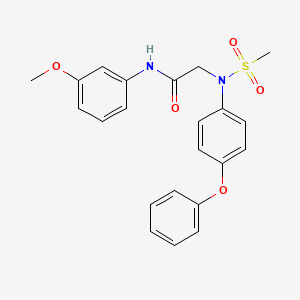
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has been extensively studied in the field of neuroscience. This compound belongs to the class of NMDA receptor antagonists, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation in the brain.
作用机制
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 acts as a competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain, and NMDA receptors play a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound 49823 can modulate the activity of glutamate and prevent excessive excitotoxicity, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
This compound 49823 has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound 49823 can modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
实验室实验的优点和局限性
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has several advantages for lab experiments. It is a highly selective and potent NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological disorders. Additionally, this compound 49823 has been extensively studied in animal models of various neurological disorders, which provides a wealth of data for researchers to draw upon.
However, there are also some limitations to the use of this compound 49823 in lab experiments. Its potency and selectivity may vary depending on the experimental conditions, which can affect the interpretation of the results. Additionally, the use of this compound 49823 may not accurately reflect the complex interactions between various neurotransmitters and receptors in the brain.
未来方向
There are several future directions for research on N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is the development of more selective and potent NMDA receptor antagonists, which can provide a better understanding of the role of NMDA receptors in various neurological disorders. Additionally, there is interest in studying the potential therapeutic applications of this compound 49823 in the treatment of chronic pain and depression. Finally, there is a need for further research to understand the complex interactions between various neurotransmitters and receptors in the brain, which can provide insights into the underlying mechanisms of various neurological disorders.
科学研究应用
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. Additionally, this compound 49823 has been studied for its potential use in the treatment of chronic pain and depression.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-17-9-5-6-10-18(17)15-24-22(26)16-25(21-14-8-7-13-20(21)23)29(27,28)19-11-3-2-4-12-19/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYAFYAEYUEOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile](/img/structure/B3479352.png)

![2-[4-oxo-4-(10H-phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3479359.png)

![2-(4-ethoxy-3-methoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B3479362.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3479370.png)
![2-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3479378.png)
![N-isopropylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3479383.png)
![ethyl 4-[(1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B3479386.png)
![methyl 3-({3-[(3-nitrobenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B3479402.png)


![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479438.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479446.png)
